Differential Isotopic Labeling Enables Relative Quantification of O-GlcNAc Modified Peptides
In a direct head-to-head comparison, Overath et al. used a matched light/heavy pair of biotin-cystamine tags—'light' unlabeled biotin-cystamine and 'heavy' deuterated biotin-cystamine (Biotinyl Cystamine-d4)—for differential isotopic labeling of O-GlcNAc peptides. The deuterated tag enabled relative quantification of enriched O-GlcNAc peptides by LC-MALDI-TOF/TOF-MS, identifying five novel and one known O-GlcNAc sites in the murine 20 S proteasome [1].
| Evidence Dimension | Relative quantification capability for O-GlcNAc site mapping by differential isotopic labeling |
|---|---|
| Target Compound Data | Heavy biotin-cystamine (Biotinyl Cystamine-d4); enabled identification and relative quantification of 6 O-GlcNAc sites (5 novel + 1 known) in 20 S proteasome subunits |
| Comparator Or Baseline | Light biotin-cystamine (unlabeled); used in the same workflow for differential labeling but cannot provide internal standard-based quantification alone |
| Quantified Difference | The heavy/light pair enabled pairwise relative quantification of O-GlcNAc-modified peptides via LC-MALDI-TOF/TOF-MS; without the deuterated tag, relative quantification cannot be performed in a single MS run |
| Conditions | β-Elimination-based derivatization, avidin affinity enrichment, LC-MALDI-TOF/TOF-MS analysis of murine 20 S proteasomes from spleen and brain, and Hsp90 from liver |
Why This Matters
Procurement of both light and heavy biotin-cystamine as a matched pair is essential for quantitative O-GlcNAc proteomics; no other commercially available cleavable biotin probe offers this validated isotopic pair workflow.
- [1] Overath T, Kuckelkorn U, Henklein P, Strehl B, Bonar D, Kloss A, Siele D, Kloetzel PM, Janek K. Mapping of O-GlcNAc sites of 20 S proteasome subunits and Hsp90 by a novel biotin-cystamine tag. Mol Cell Proteomics. 2012 Aug;11(8):467-77. DOI: 10.1074/mcp.M111.015966. View Source
